N-[(E)-(3-hydroxyphenyl)methylideneamino]-N'-[(Z)-(3-hydroxyphenyl)methylideneamino]oxamide
Overview
Description
N-[(E)-(3-hydroxyphenyl)methylideneamino]-N’-[(Z)-(3-hydroxyphenyl)methylideneamino]oxamide is a complex organic compound characterized by the presence of hydroxyphenyl and oxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-hydroxyphenyl)methylideneamino]-N’-[(Z)-(3-hydroxyphenyl)methylideneamino]oxamide typically involves the condensation reaction between 3-hydroxybenzaldehyde and oxamide. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as acetic acid, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and then cooled to precipitate the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3-hydroxyphenyl)methylideneamino]-N’-[(Z)-(3-hydroxyphenyl)methylideneamino]oxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The imine groups can be reduced to form amines.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Ethers or esters
Scientific Research Applications
N-[(E)-(3-hydroxyphenyl)methylideneamino]-N’-[(Z)-(3-hydroxyphenyl)methylideneamino]oxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyphenyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which N-[(E)-(3-hydroxyphenyl)methylideneamino]-N’-[(Z)-(3-hydroxyphenyl)methylideneamino]oxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl groups can scavenge free radicals, providing antioxidant effects. The imine groups can interact with nucleophilic sites in biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(3-hydroxyphenyl)methylideneamino]cyclopropanecarboxamide
- N-[(E)-(3-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide
Uniqueness
N-[(E)-(3-hydroxyphenyl)methylideneamino]-N’-[(Z)-(3-hydroxyphenyl)methylideneamino]oxamide is unique due to its dual hydroxyphenyl groups and oxamide linkage, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential antioxidant activity make it a compound of significant interest in various research fields.
Properties
IUPAC Name |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-N'-[(Z)-(3-hydroxyphenyl)methylideneamino]oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c21-13-5-1-3-11(7-13)9-17-19-15(23)16(24)20-18-10-12-4-2-6-14(22)8-12/h1-10,21-22H,(H,19,23)(H,20,24)/b17-9-,18-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPPJLFTPUVMNH-BUOZRGFLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC(=O)C(=O)NN=CC2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/NC(=O)C(=O)N/N=C\C2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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